A Senior Application Scientist's Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: Properties, Reactivity, and Synthetic Utility
A Senior Application Scientist's Guide to 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline: Properties, Reactivity, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Dichlorinated Scaffold
In the landscape of modern medicinal chemistry, 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline stands out as a pivotal heterocyclic intermediate. Its structure, featuring a pyrimidine ring fused to a cyclohexene, is adorned with two chlorine atoms that serve as versatile handles for synthetic elaboration. These chlorine atoms are not created equal; their differential reactivity is the key to the molecule's utility, enabling chemists to perform sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions. This property allows for the controlled and predictable construction of complex molecular architectures.
This guide provides an in-depth exploration of the core chemical properties, reactivity profile, and synthetic applications of this compound. We will move beyond a simple recitation of facts to explain the underlying principles that govern its behavior, offering field-proven insights for its practical application in a research and development setting. This molecule is a cornerstone for building libraries of compounds for screening and is particularly noted as a precursor for agents targeting the central nervous system and cardiovascular diseases.[1]
Core Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral data is the foundation of its effective use in synthesis. The properties of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline are well-defined, providing a clear fingerprint for identity and purity confirmation.
Physicochemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below. These values are critical for reaction setup, purification, and regulatory documentation.
| Property | Value | Reference |
| CAS Number | 1127-85-1 | [1][2] |
| Molecular Formula | C₈H₈Cl₂N₂ | [1][3][4] |
| Molecular Weight | 203.07 g/mol | [3][4] |
| Appearance | Yellow solid | [2] |
| Melting Point | 72-73 °C | [1] |
| Boiling Point | 325.6 ± 42.0 °C (Predicted) | [1] |
| Density | 1.385 ± 0.06 g/cm³ (Predicted) | [1] |
| SMILES | Clc1nc(Cl)c2CCCCc2n1 | [3][4] |
| InChI Key | KBAXPKVNVXMVKV-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides an unambiguous confirmation of the molecule's structure. The following data are characteristic of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline.
| Technique | Data (Solvent: CDCl₃, 400 MHz for ¹H NMR) | Interpretation |
| ¹H NMR | δ 2.88 (br s, 2H), 2.73 (br s, 2H), 1.8 (br s, 4H) | The signals correspond to the protons on the saturated tetrahydro- portion of the ring system. The two signals at 2.88 and 2.73 ppm represent the two methylene groups adjacent to the pyrimidine ring (C5 and C8), while the broad singlet at 1.8 ppm accounts for the remaining four protons (C6 and C7).[2] |
| Mass Spec. | m/z: 203.1 [M+H]⁺ | The mass-to-charge ratio confirms the molecular weight of the protonated parent molecule.[2] The characteristic isotopic pattern for two chlorine atoms would also be a key feature in the full spectrum. |
Synthesis Protocol: From Dione to Dichloride
The most common and reliable synthesis of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline involves the chlorination of its corresponding dione precursor, 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione. The protocol leverages phosphoryl chloride (POCl₃) as both the chlorinating agent and the solvent.
Experimental Workflow
This protocol is a self-validating system; successful execution, confirmed by the spectroscopic data above, ensures the production of high-purity material ready for subsequent reactions.
Caption: Synthesis workflow for 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline.
Step-by-Step Methodology
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Reaction: In a flask equipped with a reflux condenser and under an inert atmosphere, combine 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (e.g., 8.0 g) with phosphoryl chloride (e.g., 40 mL).[2]
-
Heating: Heat the mixture to 120 °C and maintain for 1 hour. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.
-
Quenching & Extraction: After cooling to room temperature, carefully remove the excess phosphoryl chloride by distillation under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (e.g., 400 mL) and partition it with water (e.g., 200 mL).[2]
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[2]
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the final product.[2]
Expertise Insight: The use of excess POCl₃ ensures complete conversion of the dione. The aqueous workup must be performed cautiously due to the reactivity of residual POCl₃ with water. The NaHCO₃ wash is critical to remove acidic impurities that could interfere with subsequent nucleophilic substitution reactions.
Core Reactivity: The Principle of Regioselective SNAr
The synthetic power of 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline lies in the differential electrophilicity of its C2 and C4 carbon atoms. This allows for a predictable and sequential reaction with nucleophiles.
Mechanism and Regioselectivity
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Scientific literature consistently shows that for 2,4-dichloroquinazoline systems, nucleophilic attack occurs preferentially at the C4 position under mild conditions.[5][6] The substitution at the C2 position requires harsher conditions (e.g., higher temperatures).[5]
Causality of Regioselectivity:
-
C4 Position (More Reactive): The C4 carbon is analogous to a vinylogous iminoyl chloride. The nitrogen at position 3 provides strong electron-withdrawing activation, and the intermediate (Meisenheimer complex) formed upon nucleophilic attack can be effectively stabilized by resonance involving this nitrogen.
-
C2 Position (Less Reactive): The C2 carbon is flanked by two nitrogen atoms. While this increases its electrophilicity, the introduction of an electron-donating nucleophile at the C4 position reduces the overall electron deficiency of the ring, thereby deactivating the C2 position towards a second substitution.
Sources
- 1. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline [myskinrecipes.com]
- 2. 2,4-DICHLORO-5,6,7,8-TETRAHYDROQUINAZOLINE | 1127-85-1 [chemicalbook.com]
- 3. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline - Amerigo Scientific [amerigoscientific.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
